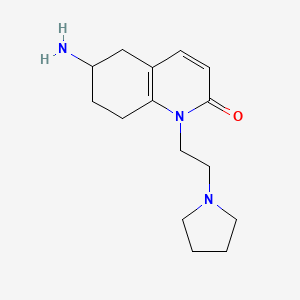![molecular formula C11H18N4O B8107959 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8107959.png)
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is favored for its efficiency and regioselectivity . The reaction involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
- Formation of the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its stability and diverse biological activities.
1,2,4-Triazole: Similar in structure but with different biological properties.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific structure, which combines the triazole ring with an octahydrocyclopenta[b][1,4]oxazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
IUPAC Name |
7-[(5-methyltriazol-1-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-6-13-14-15(8)7-9-2-3-10-11(9)16-5-4-12-10/h6,9-12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRADXOJMYDWCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1CC2CCC3C2OCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B8107878.png)
![3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea](/img/structure/B8107879.png)
![N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide](/img/structure/B8107901.png)
![3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane](/img/structure/B8107903.png)
![N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107910.png)
![rel-(3aR,8R,8aR)-N,N-dimethyl-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-amine](/img/structure/B8107913.png)
![N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8107917.png)
![10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B8107933.png)
![2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8107937.png)
![11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B8107939.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyridin-2-amine](/img/structure/B8107942.png)

![4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107950.png)

